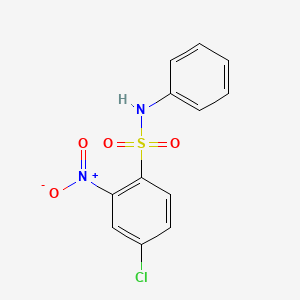
4-chloro-2-nitro-N-phenylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-chloro-2-nitro-N-phenylbenzenesulfonamide” is a chemical compound with the linear formula C12H9ClN2O4S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
A novel route involving the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide has been developed to synthesize N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives . This method shows highly practical chemoselective and functional group compatibility .Molecular Structure Analysis
The molecular structure of “4-chloro-2-nitro-N-phenylbenzenesulfonamide” can be represented by the linear formula C12H9ClN2O4S . The molecular weight of this compound is 312.734 .Chemical Reactions Analysis
The electrochemical oxidation of 4-chloroaniline, a model compound in a water/acetonitrile mixture, was investigated by cyclic voltammetry and differential pulse voltammetry . It was established that one-electron oxidation of 4-chloroaniline followed by disproportionation reaction affords unstable (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium .Physical And Chemical Properties Analysis
The average mass of “4-chloro-2-nitro-N-phenylbenzenesulfonamide” is 267.731 Da and its monoisotopic mass is 267.012085 Da .Applications De Recherche Scientifique
Carbonic Anhydrase Inhibitors : A study by Sapegin et al. (2018) demonstrated that 4-chloro-3-nitrobenzenesulfonamide reacted with bis-electrophilic phenols to produce [1,4]oxazepine-based primary sulfonamides. These compounds exhibited strong inhibition of human carbonic anhydrases, which are enzymes of therapeutic relevance (Sapegin et al., 2018).
Photooxidation Studies : Research by Miller and Crosby (1983) showed that irradiation of aqueous 4-chloroaniline or N-(4-chlorophenyl)-benzenesulfonamide produced 4-chloronitrosobenzene and 4-chloronitrobenzene. This study sheds light on the chemical behavior of related compounds under specific conditions (Miller & Crosby, 1983).
Synthesis and Characterization : A compound derived from 4-nitroaniline and 4-methylbenzene-1-sulfonyl chloride was synthesized and characterized by Murthy et al. (2018). This research provides insights into the structural and electronic properties of similar sulfonamide molecules (Murthy et al., 2018).
Copper(II) Complex Synthesis : Camí et al. (2011) synthesized a new copper(II) complex using 4-chloro-2-nitrobenzenesulfonamide as a ligand. The thermal behavior and electronic characteristics of this complex were explored, contributing to the understanding of metal-sulfonamide interactions (Camí et al., 2011).
Chemical Space Mining : A review by Fülöpová and Soural (2015) summarized strategies for using polymer-supported benzenesulfonamides in chemical transformations, highlighting the versatility of nitrobenzenesulfonamides in synthesis (Fülöpová & Soural, 2015).
Catalysis in Oxidation Reactions : Işci et al. (2014) used 4-tert-butylbenzenesulfonamide as a substituent in iron phthalocyanine, exploring its stability and efficacy in olefin oxidation reactions. This research contributes to the development of potential oxidation catalysts (Işci et al., 2014).
Reduction of Nitro Aromatic Compounds : Agrawal and Tratnyek (1996) studied the reduction of nitrobenzene by iron under anaerobic conditions, with nitrosobenzene as an intermediate product. This provides insights into the environmental remediation potential of similar compounds (Agrawal & Tratnyek, 1996).
Safety And Hazards
Propriétés
IUPAC Name |
4-chloro-2-nitro-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4S/c13-9-6-7-12(11(8-9)15(16)17)20(18,19)14-10-4-2-1-3-5-10/h1-8,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXKFNWRPFEUBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-nitro-N-phenylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-bromo-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B2915342.png)
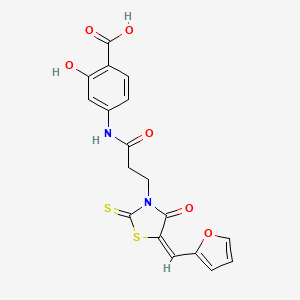
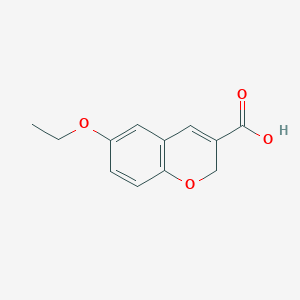
![ethyl 2-(8-(2-ethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2915347.png)
![N-(2-(3-methylisoxazol-5-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2915348.png)
![methyl 2-(2-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2915350.png)
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide](/img/structure/B2915351.png)
![N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(4-ethylphenyl)oxamide](/img/structure/B2915353.png)
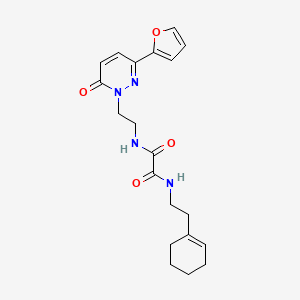
![Ethyl 3-(2-hydrazino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2915355.png)
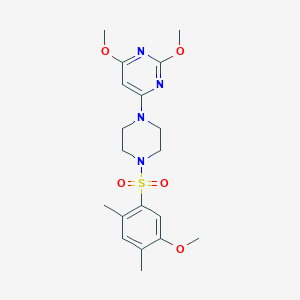
![5-(4-chlorobenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2915362.png)

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)